(3-Methoxyphenyl)glyoxyloyl chloride

Description

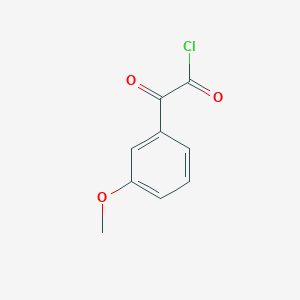

(3-Methoxyphenyl)glyoxyloyl chloride is a reactive acyl chloride derivative featuring a 3-methoxyphenyl group attached to a glyoxyloyl chloride moiety (structure: 3-MeO-C₆H₄-C(O)-COCl). This compound is primarily utilized in organic synthesis as an electrophilic agent for introducing the glyoxyloyl group into target molecules, such as in the preparation of ketones, amides, or esters. Its reactivity stems from the electron-withdrawing carbonyl and chloride groups, which enhance its susceptibility to nucleophilic attack.

Properties

CAS No. |

1582811-50-4 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.6 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-2-oxoacetyl chloride |

InChI |

InChI=1S/C9H7ClO3/c1-13-7-4-2-3-6(5-7)8(11)9(10)12/h2-5H,1H3 |

InChI Key |

YAAZJFLYJIASPW-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Methoxyphenyl)glyoxyloyl chloride with structurally analogous compounds from the 3-methoxyphenyl family, highlighting molecular properties, reactivity, and applications. Data are sourced from unless otherwise stated.

| Compound | Molecular Formula | CAS No. | Molecular Weight | Physical Properties | Purity | Key Functional Group | Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₉H₇ClO₃ (inferred) | N/A | ~198.6 (calculated) | N/A | N/A | Glyoxyloyl chloride (COCl) | Acylation reactions, pharmaceutical intermediates |

| 3-Methoxyphenyl isocyanate | C₈H₇NO₂ | 37830-88-3 | 149.15 | Boiling point: 76–78°C (0.5 mmHg) | 97% | Isocyanate (–NCO) | Polymer synthesis, urethane production |

| 5-(3-Methoxyphenyl)-2-furoic acid | C₁₂H₁₀O₄ | 119719-70-5 | 218.21 | Melting point: 179–182°C | 98% | Carboxylic acid (–COOH) | Medicinal chemistry, ligand design |

| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 637-60-5 | 174.63 | Melting point: 213–215°C | N/A | Hydrazine (–NHNH₂·HCl) | Synthesis of heterocycles, dyes |

| 2-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | 2039-67-0 | 151.21 | Boiling point: 132–134°C (14 mmHg) | 97% | Primary amine (–NH₂) | Bioactive molecule synthesis |

Key Observations:

Reactivity Differences :

- The glyoxyloyl chloride group in the target compound is significantly more electrophilic than the isocyanate group in 3-methoxyphenyl isocyanate, making it preferable for acylations. In contrast, the isocyanate’s –NCO group is pivotal in forming urea or urethane linkages .

- Compared to 5-(3-Methoxyphenyl)-2-furoic acid, which has a carboxylic acid group, the glyoxyloyl chloride exhibits higher reactivity toward nucleophiles (e.g., alcohols, amines) due to the labile chloride leaving group.

Thermal Stability :

- The high melting point of 5-(3-Methoxyphenyl)-2-furoic acid (179–182°C) suggests greater crystalline stability compared to liquid-phase compounds like 3-methoxyphenyl isocyanate. This stability is attributed to strong hydrogen bonding in the carboxylic acid group.

Synthetic Utility :

- 4-Methoxyphenylhydrazine hydrochloride’s hydrazine group enables condensation reactions (e.g., Fischer indole synthesis), whereas the glyoxyloyl chloride’s dual carbonyl groups facilitate ketone or α-ketoamide formations.

Limitations in Current Evidence:

The provided evidence lacks direct data on this compound. However, extrapolation from analogous compounds suggests its utility in high-value acylations, particularly where steric hindrance from the 3-methoxy group moderates reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.